4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 2,5-dioxopyrrolidin-1-yl group: This can be achieved through the reaction of succinic anhydride with ammonia or an amine.
Synthesis of the 5-isopropyl-1,3,4-thiadiazole: This involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the 2,5-dioxopyrrolidin-1-yl group with the 5-isopropyl-1,3,4-thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The thiadiazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
The unique combination of the 2,5-dioxopyrrolidin-1-yl and 5-isopropyl-1,3,4-thiadiazole groups in the benzamide framework may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9(2)15-18-19-16(24-15)17-14(23)10-3-5-11(6-4-10)20-12(21)7-8-13(20)22/h3-6,9H,7-8H2,1-2H3,(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXUWUVMDNJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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